PPARγ Agonist Potency: Pioglitazone Potassium vs. Rosiglitazone
Pioglitazone potassium exhibits approximately 10-fold lower potency for PPARγ activation compared to rosiglitazone, a closely related TZD class member. This potency difference is critical for experimental design when selecting an appropriate PPARγ agonist based on desired effect magnitude .
| Evidence Dimension | PPARγ Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 ≈ 500-600 nM (0.5-0.6 µM) for human and murine PPARγ |
| Comparator Or Baseline | Rosiglitazone EC50 ≈ 50-60 nM (estimated based on 10x potency difference) |
| Quantified Difference | ~10-fold less potent |
| Conditions | Cell-based PPARγ transactivation assays |
Why This Matters
For researchers, this ~10-fold potency difference informs dose selection in comparative studies of TZD-mediated effects, where pioglitazone potassium may be preferred for applications requiring a milder PPARγ activation profile.
